N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide
CAS No.: 1286706-01-1
Cat. No.: VC4157537
Molecular Formula: C12H11N3OS
Molecular Weight: 245.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286706-01-1 |
|---|---|
| Molecular Formula | C12H11N3OS |
| Molecular Weight | 245.3 |
| IUPAC Name | N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide |
| Standard InChI | InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16) |
| Standard InChI Key | JQCLNQNTWNTXNS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule consists of a pyridazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2) substituted at position 6 with a 4-mercaptophenyl group (-C₆H₄-SH) and at position 3 with an acetamide moiety (-NH-CO-CH₃). This arrangement introduces three critical features:
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Pyridazine Ring: Imparts planarity and electron-deficient characteristics, influencing π-π stacking interactions and binding to biological targets .
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Mercaptophenyl Group: The thiol (-SH) functionality enhances reactivity through nucleophilic thiol-disulfide exchange and potential metal coordination.
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Acetamide Side Chain: Serves as a hydrogen-bond donor/acceptor, critical for solubility and target engagement .
Table 1: Hypothesized Physicochemical Properties
Synthetic Methodologies
Pyridazine Ring Formation
The pyridazine core is typically synthesized via cyclization reactions. A common approach involves condensing hydrazine with a 1,4-dicarbonyl compound . For example:
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1,4-Diketone Preparation: Reaction of 4-mercaptoacetophenone with glyoxal yields a diketone intermediate.
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Cyclization with Hydrazine: Heating the diketone with hydrazine hydrate forms the pyridazine ring, introducing nitrogen atoms at positions 1 and 2 .
Mercaptophenyl Group Retention
The thiol group requires protection during synthesis to prevent oxidation. A trityl (triphenylmethyl) group is often used as a protecting agent, removed post-synthesis via acid hydrolysis.
Comparative Analysis with Bromophenyl Analogs
Table 2: Key Differences Between Mercapto- and Bromophenyl Derivatives
Challenges and Future Directions
Stability Considerations
The thiol group’s susceptibility to oxidation necessitates formulation under inert atmospheres or stabilization via prodrug strategies (e.g., disulfide prodrugs).
Unexplored Therapeutic Avenues
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